molecular formula C14H12N4O2 B2739437 N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine CAS No. 117080-55-4

N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2739437
CAS No.: 117080-55-4
M. Wt: 268.276
InChI Key: LIBQBSHDWWVHHP-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine is a high-purity 1,3,4-oxadiazole derivative developed for advanced chemical and pharmaceutical research. This compound is synthesized via Co(II)-catalyzed cyclo-desulfurization of isonicotinoyl-N-phenyl hydrazine carbothioamide, resulting in pale-pink crystalline blocks with confirmed structure through single-crystal X-ray diffraction . The molecule features a nearly planar architecture where pyridyl, oxadiazole, and methoxyphenyl rings demonstrate remarkable coplanarity with dihedral angles less than 5° . This structural characteristic enhances its potential for intermolecular interactions in supramolecular chemistry and materials science applications. In the solid state, the compound forms distinctive dimeric structures through symmetric N⋯H+⋯N hydrogen bonds, with extended networks stabilized by N—H⋯O and O—H⋯Cl hydrogen bonds that generate [001] chains . Hirshfeld surface analysis reveals these intermolecular interactions are dominated by H⋯H contacts (47.1%), with significant contributions from Cl⋯H/H⋯Cl (10.8%), O⋯H/H⋯O (7.4%), and N⋯H/H⋯N (6.7%) interactions . Researchers value this compound particularly for investigating the 1,3,4-oxadiazole pharmacophore, which demonstrates diverse biological activities with specific relevance to anticancer research . The 1,3,4-oxadiazole scaffold exhibits promising mechanisms against malignant cells through inhibition of critical cancer biological targets including thymidylate synthase, HDAC, topoisomerase II, and telomerase . The compound displays fluorescence emission at 418 nm upon excitation at 338 nm when dissolved in DMSO solution, enabling potential applications in optical materials and cellular imaging . Spectroscopic characterization includes IR absorption at 3280 cm−1 (N-H group), 1623 cm−1 (C=N bond), and 1179 cm−1 (N=N bond), with 1H NMR signals at δ 10.69 ppm (NH proton), δ 8.91 and 7.90 ppm (pyridyl protons), δ 7.55 and 6.98 ppm (phenyl protons), and δ 3.74 ppm (methoxy protons) . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet prior to use and adhere to all laboratory safety protocols when handling this chemical compound.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-pyridin-4-yl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-19-12-4-2-11(3-5-12)16-14-18-17-13(20-14)10-6-8-15-9-7-10/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBQBSHDWWVHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxybenzohydrazide with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the family of oxadiazoles, which have a wide range of applications in medicinal chemistry and materials science . Oxadiazoles, in general, are known for their diverse biological activities, including analgesic, anti-inflammatory, anti-microbial, and anti-tumoral properties . They are also used as bioisosteres for amide or ester groups in drug design .

Synthesis and Structure

The synthesis of N-(4-aryl)-5-(pyridine-4-yl)-1,3,4-oxadiazol-2-amines can be achieved by reacting 2-isonicotinoyl-N-arylhydrazinecarbothioamide with chloroacetic acid in the presence of anhydrous sodium acetate in absolute ethanol . Single crystal X-ray analysis has confirmed the structure of these compounds .

Potential Applications

While specific case studies and comprehensive data tables focusing solely on the applications of "this compound" are not available in the search results, research on related oxadiazole derivatives suggests potential applications:

  • Analgesic and Anti-inflammatory Agents: Certain 1,3,4-oxadiazole analogs have demonstrated good analgesic and anti-inflammatory activity when compared to standard drugs like indomethacin .
  • Antioxidant Activity: Some 1,3,4-oxadiazoles have exhibited significant radical scavenging properties, indicating potential antioxidant applications .
  • Antimicrobial Agents: Oxadiazole derivatives, including 1,2,4-oxadiazoles, have shown promise as antimicrobial agents, with some exhibiting unique resistance mechanisms in pathogens like S. aureus .
  • Bioisosteres: 1,2,4-oxadiazoles are used as bioisosteres for amide or ester groups in the design of biologically active compounds . This suggests that this compound could be modified and used as a building block in the synthesis of more complex molecules with desired biological activities .

Further Research

To explore the specific applications of this compound, further research is needed in the following areas:

  • Biological activity screening: Conducting in vitro and in vivo studies to evaluate its potential analgesic, anti-inflammatory, antioxidant, and antimicrobial activities.
  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating a series of this compound derivatives to identify the structural features responsible for its biological activity.
  • Drug design and development: Utilizing this compound as a building block for designing and synthesizing novel drug candidates with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Anticancer Activity

The 1,3,4-oxadiazole scaffold is widely studied for anticancer activity. Key analogs and their performance include:

Compound Name Substituents IC50/GP Values Cell Lines Tested Reference
Target Compound 5-(pyridin-4-yl), N-(4-MeOPh) Not explicitly reported N/A
4s : N-(2,4-dimethylphenyl)-5-(4-MeOPh) 5-(4-MeOPh), N-(2,4-diMePh) Mean GP = 62.62 (NCI 60-cell screen) Broad spectrum
101 : N-(2,4-diMePh)-5-(4-HydroxyPh) 5-(4-OHPh), N-(2,4-diMePh) GP: 15.43–46.82 MDA-MB-435 (melanoma)
116 : 5-(pyridin-4-yl), N-(4-nitrobenzyl) 5-(pyridin-4-yl), hydrazine IC50 = 1.1–1.5 µM Multiple cancer lines

Key Findings :

  • The target compound lacks direct cytotoxicity data but shares structural motifs with active analogs. Its pyridin-4-yl group may enhance π-π stacking with biological targets, similar to compound 116 , which shows potent activity (IC50 ~1.1–1.5 µM) .
  • 4s (with 4-MeOPh) demonstrates broad-spectrum activity (mean GP = 62.62), suggesting methoxy groups improve solubility or target binding .
  • 101 (with 4-OHPh) shows selective efficacy against melanoma (GP = 15.43), indicating hydroxyl groups may enhance specificity .

Antifungal and Enzyme-Targeting Activity

Oxadiazoles are also explored for antifungal and enzyme modulation:

Compound Name Substituents Activity (MIC/GP) Target/Application Reference
Target Compound 5-(pyridin-4-yl), N-(4-MeOPh) Not reported N/A
LMM5 5-(4-MeOPh), sulfamoylbenzamide MIC = 1.62–25 µg/mL Candida albicans
N106 5-(4-MeOPh), benzothiazole SERCA2a activation Heart failure therapy
4f, 4h (from ) Pyridin-4-yl derivatives MIC = 1.62–25 µg/mL Candida, Aspergillus

Key Findings :

  • The target compound shares the pyridin-4-yl group with 4f and 4h, which exhibit antifungal activity (MIC = 1.62–25 µg/mL).
  • N106 modifies the oxadiazole core with a benzothiazole group, enabling SERCA2a activation for heart failure treatment. The target compound’s methoxy group may similarly influence enzyme interactions .

Biological Activity

N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Molecular Formula: C14H13N3O
Molecular Weight: 241.27 g/mol
IUPAC Name: this compound
Canonical SMILES: CCOC1=CC=C(C=C1)N2C(=NOC2=N)C=C(C=N)C=N

Biological Activities

The biological activities of this compound are primarily attributed to its interaction with various biological targets. The following sections summarize key findings from recent studies.

Anticancer Activity

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. For instance:

  • Mechanism of Action: The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 and HeLa. This is believed to occur through the activation of p53 and caspase pathways, leading to programmed cell death .
  • Cytotoxicity: In vitro studies have reported IC50 values in the micromolar range against various cancer cell lines. For example, compounds similar to this compound showed IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells .
Cell Line IC50 (µM) Mechanism
MCF-70.65Apoptosis via p53 activation
HeLa2.41Caspase pathway activation

Antimicrobial Activity

The compound also demonstrates potential antimicrobial properties:

  • Activity Spectrum: Studies have shown that oxadiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazole derivatives have been investigated for various other activities:

  • Antitubercular and Antidiabetic Effects: Some derivatives have shown promising results in inhibiting Mycobacterium tuberculosis and regulating blood glucose levels .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications.

Synthetic Route Overview:

  • Formation of Oxadiazole Ring: A precursor compound undergoes cyclization with hydrazine derivatives.
  • Substitution Reactions: Introduction of the methoxy group on the phenyl ring and the pyridine moiety is achieved through electrophilic aromatic substitution methods.

Case Studies

Recent studies have explored the biological efficacy of various oxadiazole derivatives:

  • Study on Anticancer Activity:
    • A series of oxadiazole compounds were tested against human cancer cell lines including MCF-7 and HeLa.
    • Findings indicated that modifications in the aromatic rings could enhance cytotoxicity.
  • Antimicrobial Evaluation:
    • The compound was screened for its ability to inhibit bacterial growth.
    • Results showed effective inhibition at low concentrations against a variety of pathogens.

Q & A

Q. What are the established synthetic routes for N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine, and how do catalyst systems influence yield and purity?

The compound is synthesized via cyclodesulfurization of thiosemicarbazide precursors. Key methods include:

  • Co(II)-catalyzed cyclization : Using cobalt(II) acetate to catalyze the reaction of isonicotinoyl-N-phenylhydrazine, yielding the title compound with a hemihydrochloride monohydrate crystal structure (space group C2/c, a = 20.5406 Å, b = 13.7457 Å, c = 10.5650 Å) .
  • Iron(III) chloride/manganese-mediated synthesis : Cyclization of 1-isonicotinoyl-4-phenylthiosemicarbazide with FeCl₃ or Mn, producing derivatives characterized by XRD .
    Methodological Tip : Optimize reaction temperature (e.g., 120°C for FeCl₃) and catalyst loading to minimize byproducts. Monitor purity via HPLC (C18 column, ACN:water mobile phase) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .
  • IR and NMR spectroscopy : Confirm functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹) and aromatic proton environments .
    Best Practice : Use SHELX software for structure refinement, ensuring R-factors < 0.08 for high-confidence models .

Q. What preliminary biological activities have been reported for this compound?

  • Antioxidant activity : Derivatives exhibit radical scavenging in DPPH assays (e.g., IC₅₀ values comparable to ascorbic acid) .
  • Antimicrobial potential : Moderate inhibition against E. coli and S. aureus in disk diffusion assays .
    Screening Protocol : Use standardized MIC (minimum inhibitory concentration) assays with Gram-positive/negative panels.

Advanced Research Questions

Q. How can structural modifications enhance anticancer activity, and what mechanistic insights exist?

  • Substitution effects : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring improves cytotoxicity. For example, N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine shows potent activity against melanoma (MDA-MB-435, GP = 15.43) and leukemia (K-562, GP = 18.22) cell lines .
  • Mechanism : Oxadiazoles may inhibit topoisomerase II or induce apoptosis via mitochondrial pathways. Validate via flow cytometry (Annexin V/PI staining) .

Q. How do crystal packing and intermolecular interactions affect physicochemical properties?

  • Hydrogen bonding : The title compound forms helical supramolecular chains via N–H⋯N and C–H⋯Cl interactions, influencing solubility and stability .
  • Hirshfeld surface analysis : Quantifies π-π stacking (pyridyl-methoxyphenyl interactions) and van der Waals contributions .
    Tool : Use CrystalExplorer for Hirshfeld surface mapping to predict dissolution behavior .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be resolved?

  • RP-HPLC-DAD optimization : Employ a C18 column with ACN:water (70:30) mobile phase at 1 mL/min flow rate. Validate linearity (R² > 0.99) and LOD/LOQ (<1 μg/mL) .
  • Mass spectrometry : Use ESI-MS in positive ion mode ([M+H]⁺ = 310.12 m/z) for trace analysis in biological samples .

Q. How to address contradictions in reported biological data across studies?

  • Case example : Discrepancies in antimicrobial activity may stem from assay conditions (e.g., nutrient media affecting bacterial growth). Replicate studies under CLSI guidelines .
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across multiple trials .

Methodological Tables

Q. Table 1: Comparative Synthesis Methods

CatalystYield (%)Purity (HPLC)Crystal SystemReference
Co(II)78>99%Monoclinic (C2/c)
FeCl₃6595%Not reported
Mn6092%Orthorhombic

Q. Table 2: Anticancer Activity of Derivatives

DerivativeCell Line (GP Value)Target PathwayReference
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)MDA-MB-435 (15.43)Topoisomerase II
5-(4-Hydroxyphenyl) analogHCT-15 (39.77)Apoptosis induction

Key Recommendations

  • Prioritize Co(II)-catalyzed synthesis for high crystallinity.
  • Use SHELX-refined XRD data for structure-activity relationship (SAR) modeling.
  • Cross-validate biological assays with orthogonal methods (e.g., Western blotting for apoptosis markers).

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